1-(6-Chloropyridin-2-YL)ethanamine

Lipophilicity Medicinal Chemistry ADME Prediction

Researchers face inefficiency using non-halogenated or regioisomeric pyridines that lack orthogonal reactivity or chiral centers. This compound solves that need as a pre-organized, dual-functional building block. - **Dual Derivatization:** Aryl chloride (Suzuki-Miyaura) + primary amine (amide/urea) in one scaffold. - **Chiral Center:** Pre-installed stereogenic α-carbon for enantiopure ligand synthesis. - **Supply Certainty:** ≥97% purity with batch QC (NMR/HPLC/GC). Available for immediate R&D shipment.

Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
CAS No. 1060811-97-3
Cat. No. B3079136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Chloropyridin-2-YL)ethanamine
CAS1060811-97-3
Molecular FormulaC7H9ClN2
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC=C1)Cl)N
InChIInChI=1S/C7H9ClN2/c1-5(9)6-3-2-4-7(8)10-6/h2-5H,9H2,1H3
InChIKeyBKQIIQHHFWJFAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Halogenated Pyridine Building Block for Asymmetric Synthesis and Cross-Coupling


1-(6-Chloropyridin-2-yl)ethanamine (CAS 1060811-97-3), also designated as 6-Chloro-α-methyl-2-pyridinemethanamine, is a heterocyclic primary amine belonging to the halogenated pyridine derivative class [1]. With the molecular formula C₇H₉ClN₂ and a molecular mass of 156.61 g·mol⁻¹, this compound features a chiral α-methyl ethanamine substituent at the 2-position and a chlorine atom at the 6-position of the pyridine ring [1]. The presence of both a basic primary amine and an aryl chloride handle distinguishes it from non-halogenated and regioisomeric analogs, enabling dual synthetic derivatization pathways—nucleophilic amine functionalization and palladium-catalyzed cross-coupling—within a single, compact scaffold .

Why Positional Chlorine, Chirality, and Linker Geometry Matter


Halogenated pyridin-2-yl ethanamines with identical molecular formulae (C₇H₉ClN₂) are not functionally interchangeable. Regioisomeric chlorine placement—6- versus 5- versus 4-position—alters the pyridine ring's electron density distribution, influencing both amine basicity (predicted pKₐ of the 6-chloro αS-enantiomer: 8.77 ± 0.50 ) and the reactivity of the aryl halide toward oxidative addition in cross-coupling . The α-methyl substituent creates a stereogenic center absent in the constitutionally isomeric 2-(6-chloropyridin-2-yl)ethanamine (CAS 933734-79-3), which bears an achiral ethylene linker and exhibits distinct physicochemical properties (LogP 1.94 vs. 2.46; 2 rotatable bonds vs. 1) . Furthermore, replacing chlorine with bromine (1-(6-bromopyridin-2-yl)ethanamine) alters both density (1.477 vs. 1.187 g·cm⁻³, predicted) and cross-coupling reactivity profiles . These quantifiable differences mean that in-class substitution risks altered pharmacokinetics, synthetic efficiency, or stereochemical outcome in downstream applications.

Quantitative Differentiation from Closest Analogs


LogP Enhancement vs. Non-Halogenated Parent

The 6-chloro substituent confers a significant increase in lipophilicity compared to the non-halogenated parent 1-(pyridin-2-yl)ethanamine (CAS 42088-91-5). The chlorine atom elevates the computed LogP by approximately 0.65 log units, which correlates with enhanced membrane permeability potential [1].

Lipophilicity Medicinal Chemistry ADME Prediction

Conformational Restriction vs. Achiral Ethylene Linker

1-(6-Chloropyridin-2-yl)ethanamine possesses only 1 rotatable bond (the C–NH₂ bond), whereas the constitutionally isomeric 2-(6-chloropyridin-2-yl)ethanamine (CAS 933734-79-3) features 2 rotatable bonds (the ethylene linker) . The reduced conformational自由度 limits the number of accessible low-energy conformers, which can translate to lower entropic penalties upon target binding when the compound is incorporated into larger ligands [1].

Conformational Restriction Ligand Design Entropic Binding

Chiral Scaffold for Asymmetric Synthesis

The α-methyl ethanamine substituent creates a well-defined stereogenic center (C-sp³ chiral) that is absent in the achiral 2-(6-chloropyridin-2-yl)ethanamine [1]. Enantiomerically resolved forms—(R)-1-(6-chloropyridin-2-yl)ethanamine hydrochloride (CAS 1956436-85-3) and (S)-1-(6-chloropyridin-2-yl)ethanamine (CAS 1213370-65-0)—are commercially available . The (αS)-enantiomer exhibits a predicted pKₐ of 8.77 ± 0.50 and a predicted boiling point of 228.6 ± 25.0 °C . Stereospecific substitution methodology for 1-(pyridinyl)ethyl methanesulfonates with amines has been established, proceeding with inversion of configuration at the chiral center, providing a validated route to enantiopure N-substituted derivatives [2].

Chiral Building Block Enantioselective Synthesis Stereochemistry

Orthogonal Reactivity: Aryl Chloride plus Primary Amine

The 6-chloro substituent on the pyridine ring serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C–C bond formation) and Buchwald-Hartwig amination (C–N bond formation), while the primary aliphatic amine remains available for orthogonal derivatization (amide coupling, reductive amination, urea formation) . This orthogonal reactivity is not available in the non-halogenated 1-(pyridin-2-yl)ethanamine, which lacks the aryl halide handle [1]. Compared to the 6-bromo analog (density 1.477 g·cm⁻³, predicted), the 6-chloro compound offers a balance of adequate oxidative addition reactivity with greater atom economy (Cl = 35.45 vs. Br = 79.90 Da) .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Parallel Synthesis

Physicochemical Profile vs. Positional and Halogen Isomers

The predicted basicity of the (αS)-6-chloro-α-methyl-2-pyridinemethanamine (pKₐ = 8.77 ± 0.50) reflects the electron-withdrawing effect of the chlorine atom at the 6-position, which reduces the electron density on the pyridine ring compared to the non-halogenated analog . The predicted boiling point of 228.6 ± 25.0 °C and density of 1.187 ± 0.06 g·cm⁻³ for the (αS)-enantiomer differ notably from the bromo analog (boiling point 264.4 ± 25.0 °C; density 1.477 ± 0.06 g·cm⁻³) . These differences have practical implications for distillation-based purification, salt formation protocols, and chromatographic method development.

Basicity Purification Salt Formation Physicochemical Profiling

Optimal Procurement and Application Scenarios


Chiral Ligand Synthesis for Asymmetric Catalysis

When designing enantiopure P,N- or N,N-bidentate ligands for transition metal-catalyzed asymmetric transformations, the (R)- or (S)-enantiomer of 1-(6-chloropyridin-2-yl)ethanamine provides a pre-installed stereogenic α-carbon adjacent to the pyridine nitrogen. The established stereospecific substitution methodology (J. Org. Chem. 2004, 69, 6781–6789) enables reliable introduction of chiral phosphine or amine donor arms with inversion of configuration . The 6-chloro handle permits late-stage diversification via Suzuki-Miyaura coupling without compromising the stereochemical integrity of the neighboring chiral center. In contrast, the achiral 2-(6-chloropyridin-2-yl)ethanamine cannot support this application.

Conformationally Constrained Fragment-Based Drug Discovery

With only 1 rotatable bond versus 2 in the ethylene-linked isomer, 1-(6-chloropyridin-2-yl)ethanamine is preferred for fragment libraries where conformational pre-organization is desirable . The higher LogP (2.46 vs. 1.80 for the non-halogenated parent) predicts improved passive permeability, making it suitable for CNS-targeted fragment screening collections. The predicted pKₐ of ~8.8 [1] places the amine in a range compatible with both salt formation for solubility enhancement and neutral free-base partitioning under physiological pH conditions.

Agrochemical Intermediate with Orthogonal Functionalization

The dual reactive sites—aryl chloride for cross-coupling and primary amine for amide/urea/imide formation—enable concise synthesis of neonicotinoid-like scaffolds and other crop protection agents . The 6-chloro substitution pattern on the pyridine ring is a privileged motif in agrochemical discovery, and the racemic form (CAS 1060811-97-3) is widely available at 97% purity with batch-specific QC documentation (NMR, HPLC, GC) from established suppliers , supporting reproducibility in process chemistry development.

Diversity-Oriented Parallel Library Synthesis

For medicinal chemistry groups conducting SAR by parallel synthesis, 1-(6-chloropyridin-2-yl)ethanamine enables two-directional diversification: (i) amide bond formation or reductive amination at the primary amine, and (ii) palladium-catalyzed C–C or C–N bond formation at the 6-chloro position. This orthogonal reactivity reduces the scaffold count needed to explore chemical space around a pyridine core, offering synthetic efficiency advantages over non-halogenated analogs that support only amine derivatization . The lower density and boiling point compared to the 6-bromo analog facilitate handling in automated liquid dispensing systems for library production.

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